

Technical Support Center: Kinase Inhibitor Development

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Compound of Interest

Compound Name: PF 3758309 dihydrochloride

Cat. No.: B1573846

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Incident Report: PF-3758309 Clinical Trial Termination[1][2]

Ticket ID: NCT00932126 Status:TERMINATED Subject: Phase I Failure due to Pharmacokinetic (PK) Collapse and Lack of Efficacy Assigned Scientist: Senior Application Scientist, Lead Discovery Group

Executive Summary (The "Incident")

You are likely referencing PF-3758309, a potent, ATP-competitive pyrrolo-pyrazole inhibitor designed to target PAK4 (p21-activated kinase 4).

Despite robust preclinical efficacy in xenograft models (HCT116, A549), the Phase I clinical trial in patients with advanced solid tumors was terminated prematurely.

Primary Failure Mode: The compound failed due to undesirable pharmacokinetic (PK) characteristics in humans, specifically negligible oral bioavailability (~1%), which led to an absence of objective tumor response.[1] The drug simply could not reach the tumor at therapeutic concentrations, despite working well in dogs and rats.

Root Cause Analysis (The "Why")

The failure of PF-3758309 is a classic case of Interspecies PK Mismatch driven by transporter efflux.

A. The Bioavailability Gap

Preclinical models failed to predict the human absorption profile. The drug was essentially "locked out" of the human systemic circulation.

| Species | Oral Bioavailability () | Outcome |
|---------|--------------------------|--|
| Rat | ~20% | Moderate exposure; tumor inhibition observed.[2] |
| Dog | 39% – 76% | High exposure; safety margins established. |
| Human | ~1% | CRITICAL FAILURE. Drug unabsorbable.[1][2] |

B. The Mechanism: P-glycoprotein (MDR1) Efflux

PF-3758309 is a high-affinity substrate for P-glycoprotein (P-gp/MDR1), an efflux transporter highly expressed in the intestinal epithelium.

- In Mice/Dogs: The transporter affinity or expression levels allowed sufficient drug to pass through the gut wall.
- In Humans: P-gp efficiently pumped the drug back into the intestinal lumen before it could enter the bloodstream. This "revolving door" mechanism prevented the drug from reaching the

required to inhibit PAK4 in the tumor.

C. Downstream Consequence (Efficacy)

Because plasma concentrations were sub-therapeutic, the downstream signaling blockade (GEF-H1

PAK4

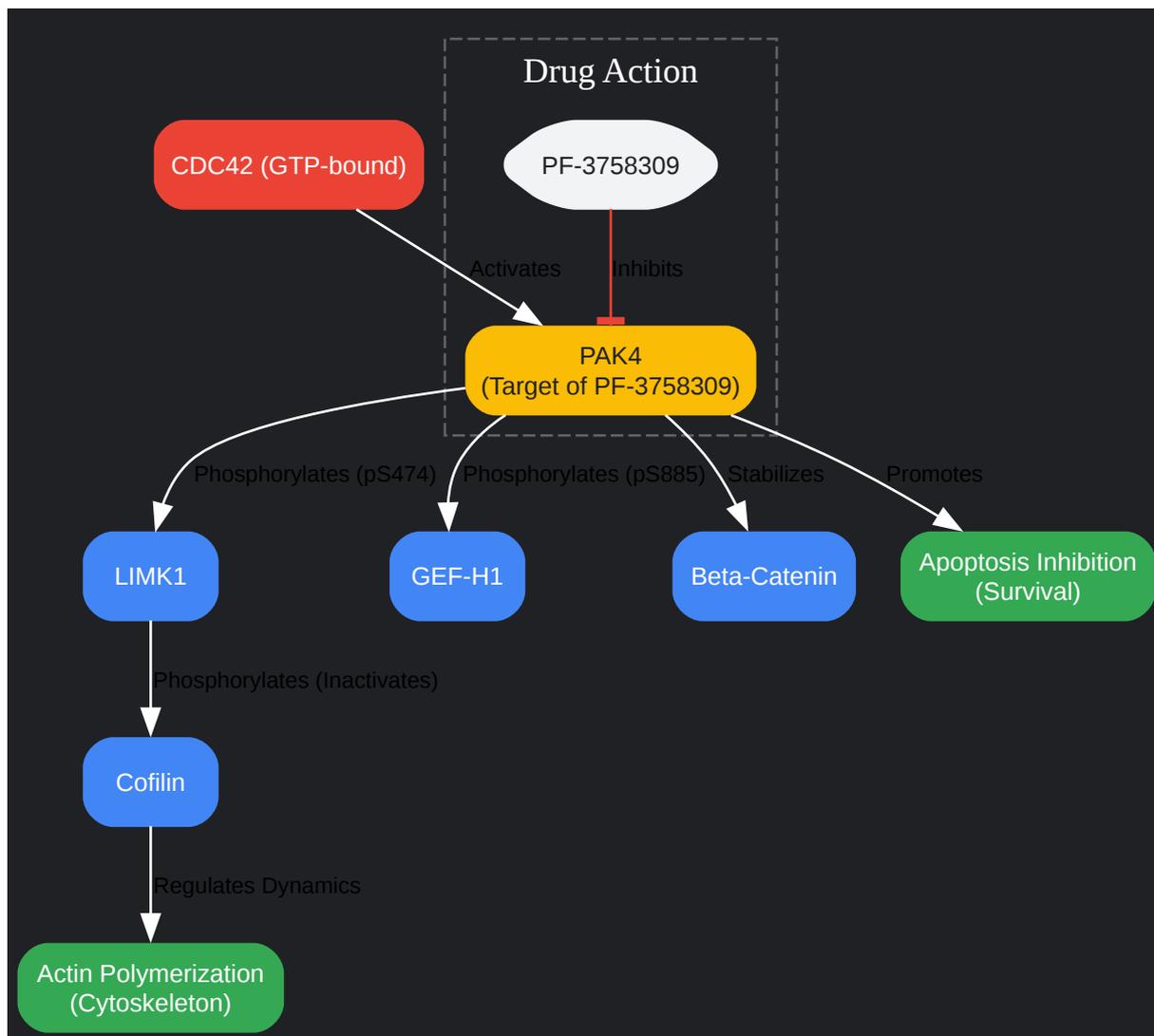
LIMK

Cofilin) never occurred in the patient tumors. No partial or complete responses were observed.

Technical Visualizations

Diagram 1: The PAK4 Signaling Pathway (Target Mechanism)

This diagram illustrates the intended mechanism of action that PF-3758309 failed to trigger in humans.

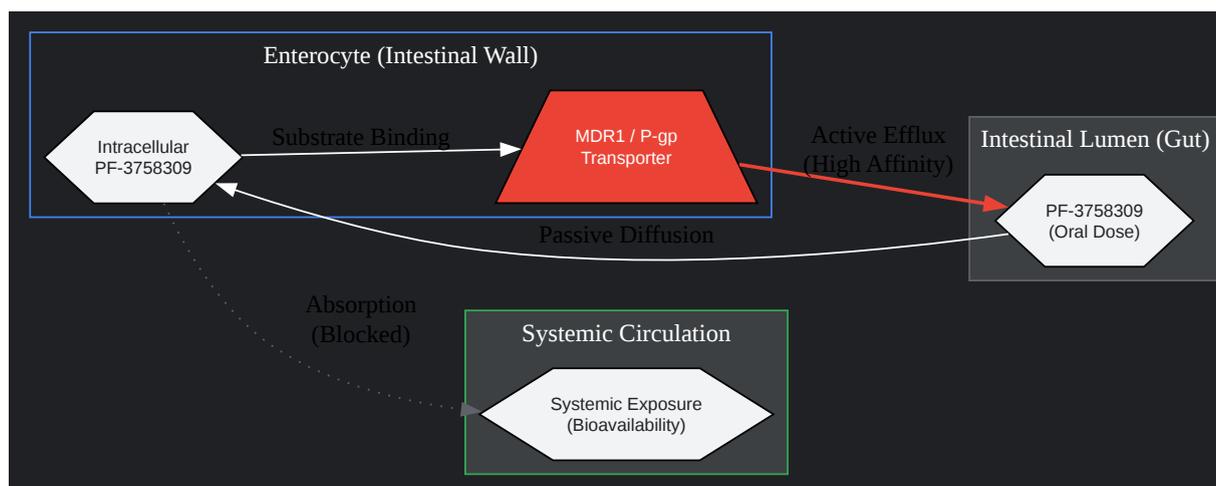


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Caption: The PAK4 signaling cascade. PF-3758309 intends to block PAK4, preventing LIMK1/Cofilin phosphorylation and cytoskeletal reorganization.

Diagram 2: The Efflux Failure Mode (Root Cause)

This diagram illustrates why the drug failed: The P-gp pump at the enterocyte barrier.



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Caption: The "Revolving Door" effect. P-gp actively pumps PF-3758309 back into the gut lumen, preventing it from reaching the blood.

Troubleshooting Guide: Preventing Recurrence

If you are developing a kinase inhibitor and wish to avoid the fate of PF-3758309, implement the following validation protocols before candidate selection.

Protocol A: Caco-2 Bidirectional Permeability Assay

Use this to determine if your compound is a P-gp substrate.

- Preparation: Culture Caco-2 cells on transwell inserts for 21 days to form a polarized monolayer.
- Dosing: Add compound (e.g., 10

M) to the Apical (A) chamber and measure appearance in Basolateral (B). Repeat in reverse (B

A).

- Controls: Use Verapamil or Cyclosporin A (P-gp inhibitors) to see if transport is restored.
- Calculation: Calculate the Efflux Ratio (ER).
- Interpretation:
 - ER < 2: Likely passive diffusion (Safe).
 - ER > 2: Potential P-gp substrate (Risk).
 - PF-3758309 Result: High ER, significantly reduced by P-gp inhibitors.

Protocol B: MDCK-MDR1 Transfectant Assay

A more specific stress-test for MDR1 liability.

- Cell Line: Use MDCKII cells stably transfected with the human MDR1 gene (ABCB1).
- Comparison: Run the transport assay on both Wild Type (WT) MDCK and MDCK-MDR1 cells.
- Validation: If the Net Flux Ratio (MDR1 / WT) is high, your compound is a definitive substrate for human P-gp.

Frequently Asked Questions (FAQ)

Q: Why did the animal models fail to predict this? A: Transporter expression and substrate affinity differ across species. Rodent P-gp (Mdr1a/1b) often has different substrate overlap compared to human MDR1. In the case of PF-3758309, the drug was less efficiently effluxed by canine and rodent transporters, leading to "false positive" bioavailability data.

Q: Could they have just increased the dose? A: No. The trial attempted dosing up to 60 mg BID.^{[1][2]} However, because absorption was limited by a saturable transporter or physical

solubility at the gut wall, increasing the dose likely only increased unabsorbed drug in the gut, leading to GI toxicity (nausea/diarrhea) without improving systemic exposure.

Q: Are there any successful PAK4 inhibitors now? A: Yes, the field has pivoted.

- KPT-9274: A dual PAK4/NAMPT inhibitor that uses an allosteric mechanism, currently in trials.[3]
- PF-3758309 Repurposing: Interestingly, while it failed in oncology, it is being investigated in vitro for reversing HIV latency, where local tissue concentrations might be less critical than systemic oncology thresholds.

References

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